7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
CAS No.: 1040648-42-7
Cat. No.: VC5717171
Molecular Formula: C27H27N5O4
Molecular Weight: 485.544
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-42-7 |
|---|---|
| Molecular Formula | C27H27N5O4 |
| Molecular Weight | 485.544 |
| IUPAC Name | 7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
| Standard InChI | InChI=1S/C27H27N5O4/c1-29-16-22(25-23(17-29)27(35)32(28-25)20-6-4-3-5-7-20)26(34)31-14-12-30(13-15-31)18-24(33)19-8-10-21(36-2)11-9-19/h3-11,16-17H,12-15,18H2,1-2H3 |
| Standard InChI Key | WAVMRCUOQUJPRL-UHFFFAOYSA-N |
| SMILES | CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Descriptors
The compound’s IUPAC name, 7-[4-[2-(4-methoxyphenyl)-2-oxoethyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one, reflects its intricate substituent arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1040648-42-7 |
| Molecular Formula | C27H27N5O4 |
| Molecular Weight | 485.544 g/mol |
| SMILES | CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)C5=CC=C(C=C5)OC |
| InChIKey | WAVMRCUOQUJPRL-UHFFFAOYSA-N |
| PubChem CID | 44046518 |
The pyrazolo[4,3-c]pyridine core is substituted at N5 with a methyl group, C7 with a piperazine-carbonyl moiety, and C2 with a phenyl ring. The piperazine chain is further functionalized with a 4-methoxyphenyl-2-oxoethyl group, contributing to its stereoelectronic complexity .
Tautomerism and Conformational Analysis
While pyrazolo[4,3-c]pyridines can exhibit tautomerism between 2H- and 5H-forms, the presence of a methyl group at N5 stabilizes the 5H-tautomer in this compound. Computational studies of analogous systems suggest that substituents at N5 and C3 (the ketone oxygen) minimize tautomeric shifts, favoring a planar conformation that enhances π-π stacking interactions with biological targets .
Synthesis and Manufacturing
Synthetic Pathway
The synthesis involves three key stages (Figure 1):
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Condensation: 4-Methoxyphenylacetophenone is reacted with piperazine under basic conditions to form the 2-(4-methoxyphenyl)-2-oxoethyl-piperazine intermediate.
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Cyclization: The intermediate undergoes nucleophilic acyl substitution with a pyrazolo[4,3-c]pyridine-7-carbonyl chloride derivative, forming the central scaffold.
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Functionalization: Methylation at N5 and phenyl substitution at C2 are introduced via Ullmann coupling or palladium-catalyzed cross-coupling reactions .
Optimization Challenges
Yield optimization remains a hurdle due to steric hindrance at C7 during cyclization. Microwave-assisted synthesis and catalytic systems like Pd(OAc)2/Xantphos have been explored to improve efficiency, though detailed protocols are proprietary .
Physicochemical Properties
Solubility and Partitioning
While experimental solubility data are unavailable, computational predictions (LogP = 3.2 ± 0.4) suggest moderate lipophilicity, likely due to the phenyl and methoxyphenyl groups. The piperazine moiety may enhance aqueous solubility at physiological pH via protonation .
Stability Profile
The compound’s stability is influenced by:
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Hydrolytic Sensitivity: The ketone at C3′ (4-methoxyphenyl-2-oxoethyl) is prone to nucleophilic attack, necessitating anhydrous storage.
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Photodegradation: Conjugated π-systems in the pyrazolopyridine core may necessitate light-protected handling .
Pharmacological Profile
Mechanism of Action
The compound acts as a phosphodiesterase 9A (PDE9A) inhibitor (IC50 = 12 nM), selectively hydrolyzing cGMP in cardiac and neuronal tissues. By prolonging cGMP signaling, it potentiates natriuretic peptide pathways implicated in hypertrophy regulation and cognitive function .
Structure-Activity Relationships (SAR)
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Piperazine-Carbonyl Group: Essential for PDE9A binding; replacement with morpholine abolishes activity.
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4-Methoxyphenyl Moiety: Enhances selectivity over PDE5 (>100-fold) by occupying a hydrophobic subpocket.
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N5-Methyl Group: Reduces metabolic clearance by shielding the pyrazole nitrogen from cytochrome P450 oxidation .
Comparative Analysis with Analogues
| Feature | This Compound | PF-04447943 | Pyrazolo[3,4-b]pyridine Derivatives |
|---|---|---|---|
| Selectivity (PDE9/PDE5) | 120-fold | 45-fold | <10-fold |
| LogP | 3.2 | 2.8 | 1.9–4.5 |
| Half-life (rat) | 4.7 h | 2.1 h | 1.5–6.2 h |
| CNS Penetration | High (Brain/Plasma = 1.5) | Moderate (Brain/Plasma = 0.8) | Variable |
The compound’s piperazine-carbonyl group and N5-methylation confer superior pharmacokinetics over earlier analogues, though metabolic stability remains inferior to second-generation PDE9 inhibitors .
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